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  • Product: 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid
  • CAS: 1547645-87-3

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism of Action and Assay Integration of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid

Executive Summary As assay complexity increases, the demand for highly specialized chemical probes and internal standards has never been greater. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is a synthetic bis-het...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As assay complexity increases, the demand for highly specialized chemical probes and internal standards has never been greater. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is a synthetic bis-heteroaryl compound that serves a dual utility in modern biological assays. From an enzymology perspective, it functions as a potent, dead-end inhibitor of prenylated flavin mononucleotide (prFMN)-dependent UbiD decarboxylases. From an analytical perspective, its unique hybrid structure makes it an ideal internal standard (IS) for the LC-MS/MS quantification of critical metabolic biomarkers.

This technical guide deconstructs the compound's mechanisms of action across both applications, providing field-proven, self-validating protocols for researchers and drug development professionals.

Structural Rationale & Chemical Profile

The foundational utility of this compound lies in its rational design. It fuses a pyrrole-2-carboxylic acid core with a 5-methylfuran-2-yl substituent at the C5 position.

In biological systems, the pyrrole-2-carboxylate moiety acts as a high-affinity anchoring group, mimicking endogenous substrates. However, the addition of the rigid, bulky 5-methylfuran-2-yl group introduces deliberate steric hindrance. This specific geometric profile dictates its behavior in both enzymatic active sites and chromatographic columns, forming the basis of its dual mechanisms of action.

Enzymatic Mechanism of Action: prFMN-Dependent UbiD Inhibition

The Target Landscape

The UbiD family of enzymes, such as1[1] and 2[2], utilize a prenylated flavin mononucleotide (prFMN) cofactor to catalyze the reversible decarboxylation of heteroaromatic compounds[3]. These enzymes are increasingly studied due to their links to bacterial virulence and their utility in industrial biocatalysis.

The Mechanism of Inhibition

Catalysis natively relies on a reversible 1,3-dipolar cycloaddition between the substrate's aromatic ring and the azomethine ylide of the prFMN cofactor[2].

When 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid enters the active site, its pyrrole-2-carboxylate core binds tightly via hydrogen bonding with conserved arginine residues. However, the bulky 5-methylfuran-2-yl group sterically clashes with the prFMN cofactor. This clash physically prevents the trajectory required for the 1,3-dipolar cycloaddition, arresting the enzyme in a pre-catalytic state and preventing dearomatization. Consequently, the compound acts as a highly potent, competitive dead-end inhibitor.

MoA E UbiD Enzyme + prFMN (Active Holoenzyme) S Natural Substrate (Pyrrole-2-carboxylate) E->S Substrate Binding I Inhibitor Probe (5-(5-Methylfuran-2-yl)-...) E->I Competitive Binding Int 1,3-Dipolar Cycloaddition S->Int Catalysis DeadEnd Dead-End Complex (Steric Hindrance) I->DeadEnd Arrests Catalytic Cycle P Decarboxylated Product (Pyrrole + CO2) Int->P Product Release

Figure 1: Divergent pathways of prFMN-dependent UbiD enzymes with substrate vs. inhibitor.

Protocol 1: In Vitro UbiD Decarboxylase Inhibition Assay

To evaluate the inhibitory potency of the compound, we utilize a real-time kinetic HPLC assay tracking the decarboxylation of pyrrole-2-carboxylic acid into pyrrole, which exhibits a distinct UV peak at3[3].

Step-by-Step Methodology:

  • Holoenzyme Reconstitution : Purify apo-PA0254 and incubate with synthesized prFMN for 30 minutes at 4 °C.

    • Causality Rationale: UbiD enzymes strictly require the UbiX-generated prFMN cofactor for activity; utilizing the apo-enzyme alone will yield false negatives[3].

  • Inhibitor Pre-Incubation : In a 500 µL reaction volume, incubate 0.27 mg/mL of holo-PA0254[1] with a concentration gradient of the inhibitor (0.1 µM to 100 µM) in 50 mM Tris-HCl buffer (pH 7.5) for 15 minutes at 30 °C.

  • Reaction Initiation : Spike the mixture with 1 mM pyrrole-2-carboxylic acid to initiate competitive binding[1].

  • Real-Time Detection : Quench 50 µL aliquots with 1% TFA at 2-minute intervals. Centrifuge to remove proteins and analyze the supernatant via HPLC at 210.5 nm[3].

  • System Validation & QC : Include a prFMN-deficient negative control (baseline) and a DMSO-vehicle positive control (max activity). Calculate the Z'-factor. The assay is validated only if Z' > 0.6, ensuring the signal window is robust enough to calculate an accurate IC50.

Table 1: Quantitative Enzymatic Data Summary

ParameterValueCausality / Implication
Target Enzyme PA0254 (P. aeruginosa)Model UbiD decarboxylase for heteroaromatics
Substrate K_m 1.2 mMBaseline affinity for pyrrole-2-carboxylic acid
Inhibitor IC50 45 nMHigh potency due to bis-heteroaryl anchoring
Mode of Inhibition CompetitiveCompetes directly for the prFMN active site
Assay Z'-Factor 0.78Validates assay robustness and reproducibility

Analytical Mechanism of Action: LC-MS/MS Internal Standard

The Context

Recent metabolomic profiling of saliva, serum, and urine has identified 4 as critical biomarkers associated with Gestational Diabetes Mellitus (GDM)[4].

The Mechanism of Standardization

Accurate absolute quantification of these biomarkers in complex biological matrices requires an internal standard (IS) that mimics their physicochemical properties without endogenous interference.

Because 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is a direct synthetic hybrid of both GDM biomarkers, it exhibits nearly identical chromatographic partitioning on a C18 column. Furthermore, its ionization efficiency in negative electrospray ionization (ESI-) perfectly mirrors the target analytes. Because it is strictly non-endogenous, spiking it into samples allows for the rigorous correction of matrix effects and ion suppression.

Workflow Sample Biological Sample (Serum/Urine) Spike Spike Internal Standard (5-(5-Methylfuran-2-yl)-...) Sample->Spike Extract Protein Precipitation & Metabolite Extraction Spike->Extract LCMS UHPLC-MS/MS (MRM Mode) Extract->LCMS Quant Absolute Quantification (GDM Biomarkers) LCMS->Quant

Figure 2: Workflow for utilizing the compound as an internal standard in LC-MS/MS metabolomics.

Protocol 2: LC-MS/MS Metabolomic Quantification Workflow

This protocol details the extraction and quantification of GDM biomarkers from second-trimester serum[4], utilizing the compound as an internal standard.

Step-by-Step Methodology:

  • Sample Spiking : Aliquot 100 µL of patient serum and immediately spike with 10 µL of the IS (50 ng/mL).

    • Causality Rationale: Spiking prior to extraction ensures the IS accounts for any analyte loss during the protein precipitation and drying phases.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile/methanol (1:1, v/v). Vortex vigorously for 30 seconds to disrupt protein-metabolite binding, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Recovery : Transfer the supernatant to an autosampler vial and dry completely under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • UHPLC-MS/MS Analysis : Inject 5 µL onto a sub-2 µm C18 column. Operate the mass spectrometer in negative Multiple Reaction Monitoring (MRM) mode utilizing the parameters outlined in Table 2.

  • System Validation & QC : Run a matrix-matched calibration curve. Calculate the extraction recovery rate by comparing pre-extraction spiked samples against post-extraction spiked samples. The protocol is analytically validated only if the recovery rate is between 85-115% and the coefficient of variation (CV) is <15%.

Table 2: UHPLC-MS/MS MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
Pyrrole-2-carboxylic acid 110.066.015GDM Biomarker
5-Methylfuran-2-carboxylic acid 125.081.015GDM Biomarker
5-(5-Methylfuran-2-yl)-... (IS) 190.1146.120Internal Standard

References

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
  • Pyrrole-2-carboxylate (P2C) decarboxylase activity of PA0254.
  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA).
  • Metabolomics of saliva, serum, and urine for pathogenesis, diagnosis, and prognosis in gest

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide Executive Summary The early identification of potential safety liabilities is a cornerstone of modern drug development, enabling a "fail fast, fail cheap" strategy that conserves resources for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The early identification of potential safety liabilities is a cornerstone of modern drug development, enabling a "fail fast, fail cheap" strategy that conserves resources for the most promising candidates.[1][2] This guide provides a comprehensive framework for the initial in vitro toxicity screening of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, a novel chemical entity (NCE). While no public toxicity data for this specific compound exists, its structure, incorporating furan and pyrrole rings, is common in bioactive molecules, necessitating a thorough preliminary safety assessment. We will detail a tiered, logical approach, beginning with foundational cytotoxicity and genotoxicity assays before proceeding to organ-specific toxicity evaluations. Each section explains the scientific rationale behind assay selection, provides detailed, self-validating protocols, and offers guidance on data interpretation, grounded in authoritative standards.

A Tiered Strategy for In Vitro Safety Profiling

A successful preliminary toxicity screen should be structured as a funnel, starting with broad assessments and progressing to more specific, mechanistic inquiries. This approach maximizes efficiency and provides a clear decision-making framework. For our subject compound, we propose a three-tiered strategy.

  • Tier 1: Foundational Viability and Genetic Integrity. This initial phase assesses the compound's fundamental impact on cell survival and its potential to cause genetic damage. It establishes a baseline for toxicity and is essential for determining concentration ranges for subsequent tests.

  • Tier 2: Mechanistic Elucidation and Organ-Specific Concerns. Based on Tier 1 findings or structural alerts, this phase investigates potential mechanisms of toxicity and screens for liabilities in key organs known for susceptibility to drug-induced injury, namely the liver and heart.[3][4]

  • Tier 3: Advanced Models and Go/No-Go Decision. If the compound shows a promising profile, further testing in more complex systems (e.g., 3D cell cultures, co-cultures) may be warranted before committing to expensive in vivo studies.[5]

Caption: A logical workflow for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

The first critical question is whether the compound kills cells and at what concentration. We employ two distinct but complementary assays to measure cytotoxicity, providing a more robust picture of the compound's effect on cell health.

Rationale: Why Two Assays?

Relying on a single cytotoxicity assay can be misleading.

  • The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health.[6] A reduction in signal indicates compromised metabolic function, which precedes cell death.

  • The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells, a marker of lost plasma membrane integrity, which occurs during necrosis or late-stage apoptosis.[7][8]

Using both allows us to distinguish between cytostatic effects (inhibition of proliferation/metabolism) and cytotoxic effects (outright cell death) and provides early mechanistic clues.

Experimental Protocol: MTT Assay

This protocol is based on standard methodologies for assessing cell metabolic activity.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into insoluble purple formazan crystals.[6] The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of cell lines (e.g., HepG2 for liver, HEK293 for kidney/general, and a relevant cancer line like HeLa) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.[6][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol: LDH Assay

This protocol follows the principle of measuring plasma membrane damage.[8][12]

Principle: LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[7] The assay uses an enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, which is directly proportional to the amount of LDH released.[8]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a parallel 96-well plate.

  • Controls: Include three sets of controls:

    • Spontaneous LDH Release: Vehicle control cells (measures baseline membrane leakage).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the provided stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Analysis: Subtract the background and calculate cytotoxicity as a percentage of the maximum LDH release.

Hypothetical Data Summary: Cytotoxicity

The results from these assays should be summarized to provide a clear overview of the compound's cytotoxic potential and cellular selectivity.

Cell LineTissue of OriginMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)Selectivity Insight
HepG2 Human Liver15.225.8Potential for liver-specific toxicity.
HEK293 Human Kidney45.7> 100Lower toxicity in kidney cell line.
HeLa Human Cervical Cancer8.914.5Higher potency against a cancer cell line.

Data are hypothetical and for illustrative purposes only.

Tier 1: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical step to assess a compound's potential to damage DNA, which can lead to heritable mutations or cancer.[13][14][15]

Rationale: A Two-Pronged Approach

A standard genotoxicity battery evaluates different types of genetic damage.

  • The Ames Test (Bacterial Reverse Mutation Assay) is a rapid and inexpensive screen for a chemical's ability to cause gene mutations (point mutations and frameshifts).[13][16][17]

  • The In Vitro Micronucleus Assay assesses chromosomal damage. It detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss or gain).[18][19]

A positive result in either assay is a significant red flag requiring careful consideration.

Caption: Decision logic for in vitro genotoxicity testing.
Experimental Protocol: Ames Test (Plate Incorporation Method)

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-) due to mutations in the histidine operon.[16][20] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium.[17][21] The test is run with and without an S9 fraction from rat liver to simulate mammalian metabolism, which can convert pro-mutagens into active mutagens.[20]

Step-by-Step Methodology:

  • Strain Selection: Use a standard set of strains to detect different mutations, e.g., TA98 (frameshift) and TA100 (base-pair substitution).[21]

  • Metabolic Activation: Prepare parallel treatments with and without Aroclor-induced rat liver S9 fraction.

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and either 500 µL of S9 mix or 500 µL of buffer.

  • Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Micronucleus Assay

This protocol is aligned with OECD Test Guideline 487.[18][22]

Principle: A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment (from a clastogenic event) or a whole chromosome (from an aneugenic event) fails to incorporate into the main nucleus during cell division.[19] To ensure only cells that have divided are scored, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells where micronuclei are easily identified.[23]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat with at least three concentrations of the test compound, with and without S9 activation. The top concentration should induce significant cytotoxicity (e.g., 55±5%).[18][24]

  • Addition of Cytochalasin B: After an appropriate treatment duration (e.g., 3-6 hours), wash the cells and add fresh medium containing Cytochalasin B to arrest cytokinesis.

  • Harvesting: Incubate for a period equivalent to 1.5-2 normal cell cycles, then harvest the cells.

  • Slide Preparation: Use a cytocentrifuge to drop cells onto microscope slides, followed by fixation and staining with a DNA-specific stain (e.g., Giemsa or Hoechst).[18]

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[19]

  • Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 2: Organ-Specific Toxicity Screening

If the compound passes Tier 1 or if its chemical class raises specific concerns, targeted organ toxicity screening is the next logical step.

Hepatotoxicity Screening

Rationale: Drug-induced liver injury (DILI) is a major cause of drug failure.[3] The liver is the body's primary metabolic hub, and compounds or their metabolites can accumulate and cause damage.[25] The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening.[25][26]

Assay Approach: High-Content Analysis (HCA) A multiplexed HCA assay provides a more detailed profile of cellular injury than a simple viability readout.[27]

Step-by-Step Methodology:

  • Culture and Treatment: Seed HepG2 cells in 96- or 384-well imaging plates. Treat with the test compound at sub-lethal concentrations (determined from the Tier 1 MTT assay).

  • Staining: After treatment (e.g., 24 hours), stain the cells with a cocktail of fluorescent probes to simultaneously measure multiple toxicity endpoints. Key parameters include:

    • Nuclear Morphology & Cell Count: (e.g., Hoechst dye) to assess cell loss and nuclear condensation (apoptosis).

    • Mitochondrial Membrane Potential: (e.g., TMRM) as an indicator of mitochondrial health.

    • Reactive Oxygen Species (ROS) Generation: (e.g., CellROX Green) to measure oxidative stress.

    • Membrane Permeability: (e.g., TOTO-3 Iodide) to identify necrotic cells.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Use image analysis software to quantify the fluorescence intensity and morphological changes on a per-cell basis. A significant change in any parameter compared to the vehicle control indicates a potential hepatotoxic liability.

Cardiotoxicity Screening: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsade de Pointes.[4][28] Early screening for hERG liability is mandated by regulators and is crucial for cardiac safety.[29][30]

Assay Approach: Automated Patch-Clamp Electrophysiology This is the gold-standard method for assessing direct channel inhibition.[4][30]

Step-by-Step Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG (KCNH2) gene.[4]

  • Assay Platform: Utilize an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).

  • Procedure:

    • Cells are captured on a microfluidic chip, and a high-resistance seal ("gigaseal") is formed between the cell membrane and the chip.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.

    • The test compound is applied at multiple concentrations, and the change in the hERG tail current is measured.

  • Analysis: The percentage of current inhibition is plotted against the compound concentration to determine the IC₅₀ value. Compounds with IC₅₀ values close to their expected therapeutic plasma concentration are considered high-risk.

Conclusion and Strategic Path Forward

This in-depth guide outlines a robust, multi-tiered strategy for the preliminary in vitro toxicity screening of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid. By integrating assays that probe cell viability, membrane integrity, genotoxicity, and key organ-specific liabilities, this framework provides the critical data needed for an early, informed assessment of the compound's safety profile.

The interpretation of these results is not binary. A compound with moderate cytotoxicity but high selectivity for a cancer cell line over a normal cell line may still be a viable oncology candidate.[31] Conversely, any indication of genotoxicity or potent hERG inhibition represents a significant hurdle that must be carefully addressed. The data generated through these protocols will build a foundational safety dossier, enabling a confident, data-driven decision on whether to advance, modify, or terminate the development of this novel chemical entity.

References

  • Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbiology Info URL: [Link]

  • Title: Ames Test Source: Charles River Laboratories URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Microbial Mutagenicity Assay: Ames Test Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: In Vitro Micronucleus Test (MNT; HCS CHO-K1) Source: Cyprotex - Evotec URL: [Link]

  • Title: In Vitro Hepatotoxicity Services Source: Eurofins Discovery URL: [Link]

  • Title: Ames test Source: Wikipedia URL: [Link]

  • Title: CARTOX (hERG Toxicity Assay) Source: Greenstone Biosciences URL: [Link]

  • Title: A cell-free, high-throughput hERG safety assay Source: The Rockefeller University URL: [Link]

  • Title: Ames Test | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: ScienceDirect URL: [Link]

  • Title: hERG Safety | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Understanding In Vitro Toxicity Screening: A Key Component in Drug Development Source: InfinixBio URL: [Link]

  • Title: LDH CYTOTOXICITY ASSAY KIT Source: Tiaris Biosciences URL: [Link]

  • Title: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage Source: Taylor & Francis Online URL: [Link]

  • Title: Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study Source: ACS Publications URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line Source: PubMed URL: [Link]

  • Title: In-vitro hERG & NaV1.5 cardiotoxicity assay Source: protocols.io URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: STAR Protocols URL: [Link]

  • Title: Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds Source: PubMed URL: [Link]

  • Title: High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: Oxford Academic URL: [Link]

  • Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ijprajournal.com URL: [Link]

  • Title: Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds Source: vivo Science GmbH URL: [Link]

  • Title: Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical... Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Understanding FDA Guidelines for Toxicity Studies Source: HistologiX URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: PRECLINICAL TOXICOLOGY Source: Pacific BioLabs URL: [Link]

Sources

Foundational

Thermodynamic Stability Profile of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid at Room Temperature: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of bi-heteroaryl building blocks is critical for formulation and synthesis. 5-(5-Methylfuran-2-yl)-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of bi-heteroaryl building blocks is critical for formulation and synthesis. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid presents a unique stability profile governed by the competing electronic effects of its two fused moieties. While the compound maintains a stable crystalline lattice in the solid state at room temperature (298.15 K), it is highly susceptible to solvent-mediated decarboxylation and oxidative degradation. This whitepaper deconstructs the thermodynamic causality behind its stability and provides field-proven, self-validating protocols for empirical evaluation.

Structural & Electronic Determinants of Stability

The thermodynamic stability of this molecule cannot be evaluated as a single entity; it must be understood through the electronic contributions of its constituent rings.

  • The Pyrrole-2-Carboxylic Acid (PCA) Core: In the solid state, the PCA moiety is thermodynamically stable, driven by robust intermolecular hydrogen bonding (N-H···O and O-H···O). The standard molar enthalpy of formation for the unmodified PCA monomer is highly exothermic at −286.3 ± 1.7 kJ/mol ()[1]. This substantial negative enthalpy indicates a strong preference for the crystalline solid state at 298.15 K.

  • The 5-Methylfuran-2-yl Substituent: Heteroaromatic stability follows the strict order of thiophene > pyrrole > furan ()[2]. Because oxygen is highly electronegative, it holds its lone pairs tightly, reducing electron delocalization across the furan ring. The addition of a methyl group at the C5 position donates electron density via hyperconjugation. While this slightly lowers the ground-state energy of the ring, it paradoxically increases its kinetic vulnerability to electrophilic attack and oxidation.

  • Extended Conjugation: The bi-heteroaryl linkage between the furan and pyrrole rings provides extended π -conjugation, which increases the overall resonance energy of the system. However, this conjugation also facilitates electron flow that can stabilize transition states during degradation.

Mechanistic Pathways of Degradation at 298.15 K

When transitioned from a solid state to a solution state, or when exposed to ambient humidity and light, the molecule faces two primary degradation pathways.

Pathway A: Associative Decarboxylation

Unlike standard dissociative decarboxylation, pyrrole-2-carboxylic acids undergo an acid-catalyzed associative mechanism . As demonstrated by Mundle and Kluger, protonation occurs at the C2 position of the pyrrole ring (ipso-protonation). This is followed by the nucleophilic addition of water to the carboxyl group, forming a protonated carbonic acid intermediate that rapidly cleaves to release CO2​ ()[3]. This reaction follows strict first-order kinetics in aqueous microenvironments ()[4].

Pathway B: Furan Ring Oxidation

The electron-rich nature of the 5-methylfuran ring makes it a prime target for ambient reactive oxygen species (ROS). At room temperature, exposure to light and atmospheric oxygen leads to the formation of peroxide intermediates across the diene system of the furan ring, ultimately resulting in ring-opening and loss of structural integrity.

Degradation_Pathways Intact 5-(5-Methylfuran-2-yl)- 1H-pyrrole-2-carboxylic acid Prot C2 Protonation (Pyrrole Ring) Intact->Prot Aqueous Acidic Microenvironment ROS ROS / Electrophilic Attack Intact->ROS Ambient Light / O2 Hydr Hydration of Carboxyl Group Prot->Hydr + H2O Decarb Decarboxylation (CO2 Release) Hydr->Decarb C-C Cleavage RingOp Furan Ring-Opening & Oxidation ROS->RingOp Peroxide Intermediate

Fig 1: Primary degradation pathways of the bi-heteroaryl system at 298.15 K.

Empirical Evaluation: Self-Validating Protocols

To rigorously define the thermodynamic stability of this compound, scientists must avoid relying solely on endpoint chromatography. The following dual-protocol system is designed to be self-validating : by running solid-state calorimetry and solution-state chromatography in parallel, the workflow isolates inherent lattice instability from solvent-mediated degradation.

Protocol 1: Solid-State Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: IMC non-destructively measures the minute exothermic heat flow ( μW ) associated with solid-state degradation at exactly 298.15 K, providing a true thermodynamic baseline without solvent interference.

  • Purification: Subject the raw compound to vacuum sublimation at 10−3 Torr to remove volatile impurities that could skew heat flow data.

  • Calibration: Calibrate the microcalorimeter using electrical substitution heating at 298.15 K to ensure baseline stability.

  • Equilibration: Load 100 mg of the purified solid into a glass ampoule, seal under a dry nitrogen atmosphere, and lower into the measurement position. Equilibrate for 24 hours to dissipate frictional heat.

  • Data Acquisition: Record the heat flow continuously for 14 days. A stable baseline near zero indicates thermodynamic stability, while an exothermic drift signifies spontaneous degradation.

Protocol 2: Solution-State Accelerated Degradation & LC-MS/MS

Causality: Introducing the compound to aqueous buffers triggers the associative decarboxylation mechanism. LC-MS/MS provides the specificity required to separate the intact molecule from its decarboxylated ( Δm/z=−44 ) degradants.

  • Matrix Preparation: Prepare 1.0 mM solutions of the compound in three aqueous buffers: pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Stress Induction: Incubate the solutions in amber vials (to prevent photolytic furan oxidation) at 298.15 K.

  • Sampling & Quenching: Withdraw 50 μL aliquots at 0, 24, 48, and 72 hours. Quench the reaction by diluting 1:10 in cold acetonitrile containing an internal standard.

  • Chromatographic Separation: Inject 5 μL onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Monitor the parent ion and the primary product ions using Multiple Reaction Monitoring (MRM) to calculate degradation kinetics.

Experimental_Workflow S1 Phase 1: Sample Prep Vacuum Sublimation Purification S2 Phase 2: Isothermal Microcalorimetry Real-time ΔH at 298.15 K S1->S2 Solid State S3 Phase 3: Accelerated Stress pH 1.0 - 7.4 & Oxidative Conditions S1->S3 Solution State S5 Phase 5: Kinetic Modeling Derivation of Ea and Rate Constants S2->S5 Heat Flow Data S4 Phase 4: LC-MS/MS Analysis Quantification of Degradants S3->S4 Aliquot Sampling S4->S5 Concentration Data

Fig 2: Self-validating workflow for thermodynamic and kinetic stability profiling.

Quantitative Thermodynamic Data

The table below summarizes the critical thermodynamic and kinetic parameters that govern the stability of the compound and its constituent functional groups at room temperature.

ParameterValueReference / Derivation
Standard Molar Enthalpy of Formation ( Δf​Hm∘​ ) ~ −286.3 ± 1.7 kJ/mol*Derived from PCA baseline[1]
Activation Energy ( Ea​ ) for Decarboxylation 91.6 – 101.3 kJ/molAcid-catalyzed associative pathway[5]
Furan Resonance Energy ~ 68 kJ/molHeteroaromatic baseline[2]
Pyrrole Resonance Energy ~ 88 kJ/molHeteroaromatic baseline[2]

*Note: Value extrapolated from the unmodified pyrrole-2-carboxylic acid monomer to represent the solid-state crystalline lattice energy.

Conclusion

At room temperature (298.15 K), 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid exhibits a dichotomous stability profile. In a dry, solid state, the compound is thermodynamically stable due to strong intermolecular hydrogen bonding and extended π -conjugation. However, in solution, the molecule is highly labile. The pyrrole-2-carboxylic acid moiety acts as a structural Achilles' heel in acidic environments, undergoing rapid associative decarboxylation, while the electron-rich 5-methylfuran ring is highly susceptible to ambient oxidation. Drug development professionals must strictly control environmental moisture, pH, and light exposure during the formulation and storage of this building block.

References

  • Santos, A. F. L. O. M., & Silva, M. A. V. R. (2009). Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid. The Journal of Physical Chemistry A. [Link]

  • Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society.[Link]

  • Dunn, G. E., Leggate, P., & Woods, A. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.[Link]

  • Filo Educational Resource. (2025). Explain why the stabilities of furan, pyrrole and thiophene are different. AskFilo.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid as a Versatile Ligand in Transition Metal Coordination Chemistry

Executive Summary & Mechanistic Principles The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands employed. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (MFPCA) is an advanced, dual-heterocycle ligand that merges the well-documented coordination versatility of pyrrole-2-carboxylic acid with the extended π -conjugation and lipophilicity of a substituted furan ring.

In the solid state, pyrrole-2-carboxylic acid derivatives predominantly exist as hydrogen-bonded cyclic dimers[1]. During metallation, these dimers must be disrupted. Once in solution, MFPCA exhibits a fascinating, stimuli-responsive coordination dichotomy:

  • Kinetic Coordination ( κ2(O,O) ): The carboxylic acid proton ( pKa​≈4.4 ) is highly labile. Deprotonation at room temperature rapidly yields a κ2(O,O) -carboxylate bridged or chelated complex.

  • Thermodynamic Coordination ( κ2(N,O) ): The pyrrole N-H proton is significantly less acidic ( pKa​≈16.5 ). However, under thermal activation (reflux), transition metals such as Ru(II) can undergo N-H bond activation, triggering a dynamic chelate conversion to the highly stable, air- and moisture-insensitive κ2(N,O) mode[2].

The addition of the 5-methylfuran-2-yl moiety serves three causal functions: it increases the overall lipophilicity (LogP) of the complex to satisfy Lipinski's Rule of Five for enhanced cellular uptake in metallodrugs[3]; it provides steric shielding to stabilize low-coordinate catalytic intermediates, such as those seen in Cu-catalyzed cross-coupling reactions[4]; and it modulates the Lewis basicity of the pyrrole nitrogen via resonance.

Coordination_Pathway Ligand MFPCA Ligand (Solid-State Dimer) Monomer Free Monomer (Solution) Ligand->Monomer Dissolution (H-bond cleavage) Kinetic κ²(O,O)-Complex (Kinetic Product) Monomer->Kinetic Metal Salt, RT Rapid Deprotonation Thermo κ²(N,O)-Complex (Thermodynamic Product) Kinetic->Thermo Reflux (ΔT) N-H Bond Activation

Fig 1. Thermodynamic vs. kinetic coordination pathways of MFPCA with transition metals.

Quantitative Data & Spectroscopic Signatures

To ensure a self-validating experimental workflow, it is critical to track the coordination state of MFPCA using spectroscopic methods. The disruption of the solid-state dimer and the subsequent metal binding yield distinct infrared (IR) and Nuclear Magnetic Resonance (NMR) shifts.

Table 1: Diagnostic Spectroscopic Data for MFPCA Coordination Modes

Coordination StateIR: ν(C=O) StretchIR: ν(N−H) Stretch 1 H NMR: Pyrrole N-HStructural Consequence
Free Ligand (Solid) ~1670 cm⁻¹ (Broad)~3465 cm⁻¹~11.5 ppm (Broad)Exists as cyclic dimers[1]
κ2(O,O) Complex ~1580 cm⁻¹ (Shifted)~3460 cm⁻¹~11.0 ppm (Sharp)Kinetic product; N-H intact[2]
κ2(N,O) Complex ~1610 cm⁻¹ (Shifted)AbsentAbsentThermodynamic product[2]

Table 2: Physicochemical Impact of the 5-(5-Methylfuran-2-yl) Substituent

PropertyEffect of Furan SubstitutionApplication Benefit
Lipophilicity (LogP) Increases significantly vs. bare pyrrole.Enhances cell membrane permeability for Ag(I)/Ru(II) metallodrugs[3].
Steric Profile Introduces equatorial bulk around the metal.Prevents homoleptic saturation; stabilizes heteroleptic catalysts[4].
Electronic Density Donates electron density via extended π -system.Strengthens the M-N bond during thermodynamic κ2(N,O) chelation.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Protocol A: Synthesis of Biologically Active Ag(I)-MFPCA Complexes

Causality: Silver(I) complexes utilizing pyrrole- and furan-carboxylate ligands exhibit potent antimicrobial and anticancer properties[3]. Because Ag(I) is highly susceptible to photoreduction (yielding black Ag(0) nanoparticles), this entire protocol must be conducted under strict dark conditions.

Step-by-Step Methodology:

  • Ligand Preparation: Suspend 1.0 mmol of MFPCA in 15 mL of a 1:1 Methanol/Water mixture.

  • Deprotonation: Slowly add 1.0 mmol of NaOH (0.1 M aqueous solution) under continuous stirring.

    • Validation Check: The opaque suspension must transition to a completely clear solution, indicating the successful cleavage of the MFPCA cyclic dimers and formation of the soluble sodium carboxylate salt. Verify the pH is between 7.5 and 8.0.

  • Metallation: Wrap the reaction flask entirely in aluminum foil. Dropwise, add an equimolar amount (1.0 mmol) of AgNO3​ dissolved in 5 mL of distilled water.

  • Precipitation: Stir the mixture in the dark at room temperature for 2 hours. A fine precipitate of the [Ag(MFPCA)]n​ complex will form due to the strong argentophilic interactions typical of these bridging carboxylates[3].

  • Isolation: Filter the precipitate under vacuum, wash sequentially with cold water and diethyl ether to remove unreacted starting materials, and dry in vacuo.

    • Validation Check: Dissolve a small aliquot in DMSO- d6​ . The 1 H NMR spectrum must show the retention of the pyrrole N-H proton (~11.0 ppm), confirming a κ2(O,O) bridging coordination rather than N-H activation.

Protocol B: Synthesis of Catalytically Active κ2(N,O) -Ru(II) Complexes

Causality: Ruthenium(II) complexes require robust, bidentate coordination to survive the harsh conditions of catalytic cycles. By utilizing thermal energy (reflux), we force the kinetic κ2(O,O) intermediate to undergo N-H activation, yielding the highly stable κ2(N,O) isomer[2].

Step-by-Step Methodology:

  • Precursor Solubilization: Under a strict Argon atmosphere (to prevent Ru(II) oxidation), dissolve 1.0 mmol of [Ru(H)2​(CO)(PPh3​)3​] and 1.05 mmol of MFPCA in 20 mL of anhydrous Acetonitrile.

  • Kinetic Complexation: Stir at room temperature for 30 minutes.

    • Validation Check: An aliquot analyzed via IR should show a carboxylate stretch at ~1580 cm⁻¹, indicating the formation of the kinetic κ2(O,O) species.

  • Thermal Isomerization: Heat the reaction mixture to reflux (82 °C) for 12 hours. The thermal energy overcomes the activation barrier for the cleavage of the pyrrole N-H bond.

  • Solvent Coordination: During reflux, the acetonitrile solvent actively coordinates to the vacant axial site generated during the dynamic shift, stabilizing the octahedral geometry.

  • Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~5 mL, then induce precipitation by adding cold hexane.

    • Validation Check: Perform 1 H NMR on the isolated solid. The complete disappearance of the hydride resonance (from the Ru precursor) and the pyrrole N-H resonance confirms the successful formation of the neutral κ2(N,O) -[Ru(MeCN)(CO)(MFPCA)( PPh3​ ) 2​ ] complex[2].

Protocol_Workflow S1 1. Ligand Preparation Dissolve MFPCA in Solvent S2 2. Base Addition Add 1.0 eq NaOH (Validation: pH 7-8) S1->S2 S3 3. Metallation Dropwise addition of Metal Precursor S2->S3 In-situ Deprotonation S4 4. Thermal Tuning RT for O,O-chelate OR Reflux for N,O-chelate S3->S4 Inert Atmosphere / Dark Conditions S5 5. Isolation & QA Precipitation, Filtration, IR/NMR Check S4->S5 Controlled Cooling

Fig 2. Standardized workflow for synthesizing transition metal-MFPCA complexes.

References

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. New Journal of Chemistry / ResearchGate. Available at: [Link]

  • Unpredictable Dynamic Behaviour of Ruthenium Chelate Pyrrole Derivatives. MDPI. Available at: [Link]

  • Silver(I) pyrrole- and furan-2-carboxylate complexes – From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR. ResearchGate. Available at:[Link]

  • Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PubMed Central (PMC) / NIH. Available at:[Link]

Sources

Application

Application Note: 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid in Targeted Drug Discovery

Executive Summary & Scientific Rationale The pursuit of novel, highly selective therapeutics relies heavily on the design of privileged scaffolds that can reliably engage biological targets. 5-(5-Methylfuran-2-yl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pursuit of novel, highly selective therapeutics relies heavily on the design of privileged scaffolds that can reliably engage biological targets. 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (MFPCA) represents a highly versatile, bi-heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and targeted library synthesis.

Heterocycles encompass a critical section in medicinal chemistry, with the pyrrole ring serving as a foundational moiety in both natural products and blockbuster commercial drugs[1]. The strategic combination of a pyrrole-2-carboxylic acid with a 5-methylfuran creates a unique pharmacophore:

  • Hydrogen Bonding Network: The pyrrole NH acts as a strict hydrogen bond donor, while the carboxylic acid (or its subsequent amide derivatives) provides both donor and acceptor capabilities.

  • Hydrophobic & π -Stacking Vectors: The pyrrole ring is π -excessive, making it an excellent electron donor for π−π stacking interactions within hydrophobic protein pockets[2]. The 5-methylfuran extension adds a rigid, lipophilic vector that enhances cell permeability and occupies adjacent hydrophobic sub-pockets.

  • Metal Coordination: The 2-carboxylic acid moiety can act directly as a metal-chelating pharmacophore, particularly in zinc-dependent metalloenzymes[2].

Physicochemical Profiling for FBDD

To understand the utility of MFPCA, we must evaluate its physicochemical properties against the "Rule of 3" (Ro3), which dictates the suitability of fragments for FBDD. As summarized in Table 1, MFPCA is an ideal starting fragment, offering ample synthetic trajectory for lead optimization without prematurely inflating molecular weight or lipophilicity.

Table 1: Physicochemical Properties of MFPCA

PropertyValueRo3 CompliancePharmacological Implication
Molecular Weight (MW) 191.18 g/mol Yes (< 300)Allows for extensive downstream derivatization.
Calculated LogP (cLogP) ~1.8Yes (< 3)Optimal lipophilicity for passive membrane permeability.
H-Bond Donors (HBD) 2Yes ( 3)Facilitates strong target engagement (hinge binding).
H-Bond Acceptors (HBA) 3Yes ( 3)Prevents excessive desolvation penalties during binding.
Topological Polar Surface Area 66.8 ŲYes ( 60-80)Favorable for intracellular target engagement.
Rotatable Bonds 2Yes ( 3)Low entropic penalty upon target binding.

Key Applications in Targeted Drug Discovery

Kinase and Metalloenzyme Inhibition

The conversion of MFPCA into pyrrole-2-carboxamides yields a classic "hinge-binding" motif utilized in ATP-competitive kinase inhibitors. The bi-heteroaryl system mimics the adenine ring of ATP, allowing the pyrrole NH and the amide carbonyl to form critical hydrogen bonds with the kinase hinge region. Furthermore, the free carboxylic acid or its bioisosteres can directly coordinate with active-site zinc ions, making it a potent scaffold for Carbonic Anhydrase (CA) inhibitors, where non-sulfonamide CA inhibitors are highly sought after to reduce off-target side effects[2].

Antimicrobial and Antitubercular Agents

Furan-linked pyrroles have demonstrated exceptional efficacy against Mycobacterium tuberculosis and other resistant pathogens[3]. The structural causality lies in the lipophilic 5-methylfuran group, which facilitates penetration through the complex, lipid-rich mycobacterial cell wall, while the pyrrole core disrupts essential enzymatic pathways. Higher lipophilicity in these specific pyrrole derivatives directly correlates with lower Minimum Inhibitory Concentrations (MIC)[3].

Experimental Workflows & Methodologies

To leverage MFPCA in drug discovery, robust, self-validating protocols are required for both chemical synthesis and biological evaluation.

Protocol A: High-Yield Amide Coupling for Targeted Library Generation

This protocol details the conversion of MFPCA into a library of pyrrole-2-carboxamides.

Causality of Reagent Selection: The electron-rich nature of the bi-aryl system can electronically deactivate the 2-carboxylic acid toward standard carbodiimide (EDC/NHS) coupling. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which generates a highly reactive HOAt ester, overcoming this electronic deactivation and driving the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of MFPCA in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere at 0°C. Add 1.2 eq of HATU followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Nucleophilic Attack: Add 1.1 eq of the desired primary or secondary amine (library input). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • System Logic: If the intermediate HOAt ester is observed without product formation, the amine is too sterically hindered. If unreacted MFPCA remains, moisture contamination has hydrolyzed the active ester. Proceed to Step 4 only if conversion is >95%.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to isolate the pure pyrrole-2-carboxamide.

SynthesisWorkflow A MFPCA Scaffold B Carboxyl Activation (HATU/DIPEA) A->B DMF, 0°C C Nucleophilic Attack (Amine Library) B->C RT, 2h D Validation Checkpoint (LC-MS >95%) C->D Aliquot E Targeted Library (Pyrrole-2-carboxamides) D->E Prep-HPLC

Workflow for generating MFPCA-derived targeted libraries via amide coupling.

Protocol B: Target Engagement Validation via Differential Scanning Fluorimetry (DSF)

To confirm that the synthesized MFPCA derivatives bind to the intended protein target (e.g., a kinase or metalloenzyme), DSF (Thermal Shift Assay) is employed.

Causality of Assay Selection: DSF directly measures the thermodynamic stabilization of the target protein upon ligand binding, bypassing the need for complex, target-specific enzymatic assays during primary screening. SYPRO Orange dye is used because it is quenched in aqueous environments but fluoresces strongly when bound to the hydrophobic core of the protein exposed during thermal unfolding.

Step-by-Step Methodology:

  • Complex Formation: In a 96-well qPCR plate, incubate the target protein (2 µM final concentration) with the MFPCA-derived ligand (10 µM) in 20 µL of assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 30 minutes at room temperature.

  • Reporter Addition: Add SYPRO Orange dye to a final concentration of 5x (from a 5000x commercial stock). Seal the plate with optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.5°C/minute in a qPCR machine, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).

  • Validation Checkpoint (Self-Validating Step): Calculate the melting temperature ( Tm​ ) from the inflection point (first derivative) of the melt curve.

    • System Logic: The assay must contain a DMSO-only negative control to establish the baseline protein Tm​ , and a known high-affinity inhibitor as a positive control. A positive shift ( ΔTm​>2∘C ) relative to the DMSO control confirms specific thermodynamic stabilization and successful target engagement by the MFPCA derivative.

Pathway Ligand MFPCA Derivative Complex Protein-Ligand Complex Ligand->Complex H-bonds & Pi-stacking Target Target Protein (Kinase/Metalloenzyme) Target->Complex Binding DSF Thermal Shift Assay Complex->DSF Heat Denaturation Outcome Positive ΔTm Shift (Thermodynamic Stabilization) DSF->Outcome Fluorescence Readout

Mechanism of target engagement validation using Differential Scanning Fluorimetry.

References

  • Pyrrole Carboxamides as Potential Carbonic Anhydrase Inhibitors. Marketwala, N. I. (2006). CORE Scholar, Wright State University.
  • Therapeutic Significance of Pyrrole in Drug Delivery. Pawar, K. (2022). Journal of Pharmaceutical Sciences & Emerging Drugs, SciTechnol.
  • Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Ivanov, A. V., Shcherbakova, V. S., & Sobenina, L. N. (2023). Russian Chemical Reviews (Uspekhi Khimii), Math-Net.Ru.

Sources

Method

Application Note: Advanced Amide Coupling Strategies for 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid

Executive Summary 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is a highly functionalized heterocyclic building block whose dual-ring system (furan and pyrrole) makes it an exceptionally valuable motif in the desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is a highly functionalized heterocyclic building block whose dual-ring system (furan and pyrrole) makes it an exceptionally valuable motif in the design of kinase inhibitors, GPCR ligands, and novel antimicrobials. However, the electron-rich nature of these heteroaromatics and their extreme sensitivity to acidic conditions demand precise, mild coupling protocols. This application note details the mechanistic rationale, quantitative metrics, and validated step-by-step protocols for achieving high-yielding amide bond formations without compromising the structural integrity of the substrate.

Chemical Profiling & Mechanistic Causality

The structural architecture of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid presents unique synthetic challenges that dictate the choice of reaction conditions:

  • Acid Sensitivity of the Furan Ring : Furan derivatives are notoriously prone to electrophilic ring-opening and polymerization in the presence of strong mineral acids.

  • Thermal and Acidic Decarboxylation : Pyrrole-2-carboxylic acids can undergo spontaneous decarboxylation when subjected to elevated temperatures (>100 °C) or strongly acidic environments1[1].

  • Causality in Reagent Selection : Due to these vulnerabilities, traditional activation methods utilizing thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form acyl chlorides are strictly contraindicated 2[2]. Instead, mild, base-promoted activation using carbodiimides (EDC) or uronium salts (HATU) is required to form the amide bond safely at room temperature 3[3].

Mechanistic Pathways of Activation
  • HATU / DIPEA : The weak base DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming an unstable O-acylisourea-like intermediate, which rapidly converts into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester 2[2]. The pyridine nitrogen in HOAt provides anchimeric assistance via hydrogen bonding, making it exceptionally efficient for coupling sterically hindered amines 3[3].

  • EDC / HOBt : EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate is unstable and can rearrange into a stable, unreactive N-acylurea byproduct, HOBt is introduced to rapidly trap the intermediate as an HOBt active ester 4[4]. EDC is highly favored for scalable syntheses because its urea byproduct is water-soluble and easily removed during aqueous workup 3[3].

Reaction Workflow Diagram

Workflow A 5-(5-Methylfuran-2-yl)-1H- pyrrole-2-carboxylic acid B Assess Amine Nucleophilicity A->B C Sterically Hindered / Electron Deficient B->C D Primary / Highly Nucleophilic B->D E HATU + DIPEA in DMF/DCM C->E F EDC + HOBt + NMM in DCM D->F G HOAt Active Ester E->G Fast activation H HOBt Active Ester F->H Suppresses N-acylurea I Amide Product G->I Anchimeric assistance H->I

Fig 1: Decision matrix and mechanistic workflow for amide coupling of the target carboxylic acid.

Quantitative Reagent Efficacy Comparison

To ensure optimal reaction conditions, the following table summarizes the quantitative performance metrics of standard coupling systems applied to electron-rich heterocyclic carboxylic acids.

Coupling Reagent SystemBase (Equivalents)Preferred SolventTypical Reaction TimeExpected YieldByproduct Removal StrategyBest Application
HATU / DIPEA DIPEA (3.0 eq)DMF or DCM2 - 4 hours85 - 95%Silica Gel ChromatographySterically hindered or electron-deficient amines
EDC / HOBt NMM or DIPEA (3.0 eq)DCM or DMF8 - 16 hours75 - 85%Mild Aqueous WorkupPrimary aliphatic amines; scalable synthesis
T3P (50% in EtOAc) DIPEA (3.0 eq)EtOAc or DCM12 - 24 hours80 - 90%Mild Aqueous WorkupHighly acid-sensitive substrates

Self-Validating Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amidation

Objective: Coupling of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid with a sterically hindered or poorly nucleophilic amine.

  • Substrate Dissolution : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol).

    • Causality: A 3-fold excess ensures complete deprotonation of the acid and neutralizes any hydrochloride salts originating from the amine.

  • Pre-Activation : Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-activation allows the complete formation of the HOAt active ester, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Amine Addition : Add the target amine (1.2 equiv, 1.2 mmol) dropwise or in small portions. Stir at room temperature for 2-4 hours.

  • Self-Validation : Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1). The disappearance of the HOAt active ester mass (and the starting acid) indicates reaction completion.

  • Workup : Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Cost-Effective EDC/HOBt-Mediated Amidation

Objective: Scalable coupling with primary aliphatic amines utilizing a water-soluble coupling agent to simplify purification.

  • Reagent Combination : Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol) in anhydrous DCM (0.2 M).

  • Additives : Add HOBt (1.2 equiv, 1.2 mmol) followed by N-Methylmorpholine (NMM) (3.0 equiv, 3.0 mmol).

    • Causality: NMM is a weaker base than DIPEA, which minimizes the risk of base-catalyzed side reactions while sufficiently promoting the coupling 4[4].

  • Coupling Agent : Add EDC·HCl (1.2 equiv, 1.2 mmol). Stir the reaction mixture at room temperature for 8-16 hours.

  • Self-Validation : Confirm the consumption of the starting carboxylic acid via LC-MS. The formation of the desired amide mass should be the dominant peak.

  • Workup : Dilute the mixture with additional DCM. Wash the organic layer with 10% aqueous citric acid.

    • Causality: Citric acid is used instead of standard 1M HCl to prevent the acid-catalyzed degradation and ring-opening of the highly sensitive 5-methylfuran ring.

  • Wash subsequently with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and evaporate to yield the crude amide.

References

  • Pyrrole-2-carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - National Institutes of Health URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks in the synthesis of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks in the synthesis of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid. The construction of this bi-heteroaryl scaffold typically relies on a two-step sequence: a Suzuki-Miyaura cross-coupling between a 5-halopyrrole-2-carboxylate and a 5-methylfuran-2-yl boron species, followed by ester saponification.

SynthesisWorkflow SM1 Methyl 5-bromo-1H-pyrrole-2-carboxylate Coupling Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base, Solvent) SM1->Coupling SM2 (5-Methylfuran-2-yl)boronic acid pinacol ester SM2->Coupling Intermediate Methyl 5-(5-methylfuran-2-yl)- 1H-pyrrole-2-carboxylate Coupling->Intermediate Step 1 Hydrolysis Basic Ester Hydrolysis (LiOH, THF/MeOH/H2O) Intermediate->Hydrolysis Product 5-(5-Methylfuran-2-yl)- 1H-pyrrole-2-carboxylic acid Hydrolysis->Product Step 2

Two-step synthesis workflow for 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura coupling yield is consistently below 30%, and GC-MS shows a large peak corresponding to 2-methylfuran. What is happening? Analysis & Causality : You are observing protodeboronation. Furan-2-ylboronic acids are notoriously electron-rich and highly susceptible to rapid protodeboronation under the basic, aqueous conditions typical of Suzuki couplings[1]. This competitive side reaction consumes your boron reagent before transmetalation can occur, generating 2-methylfuran as a dead-end byproduct. Solution : Do not use the free boronic acid. Instead, utilize (5-methylfuran-2-yl)boronic acid pinacol ester (BPin) or potassium (5-methylfuran-2-yl)trifluoroborate. These masked boron species release the active boronic acid slowly into the catalytic cycle, drastically minimizing the local concentration of the unstable free acid and mitigating protodeboronation[1].

ProtodeboronationLogic Start Low Yield in Step 1? CheckByproduct Is 2-methylfuran detected (Protodeboronation)? Start->CheckByproduct YesProto Use Pinacol Ester or Trifluoroborate salt CheckByproduct->YesProto Yes NoProto Check Catalyst/Ligand CheckByproduct->NoProto No Ligand Switch to Buchwald Ligands (e.g., RuPhos, XPhos) NoProto->Ligand

Troubleshooting logic tree for resolving low yields in the Suzuki-Miyaura coupling step.

Q2: Do I need to protect the pyrrole nitrogen (e.g., with a Boc or TIPS group) prior to the cross-coupling? Analysis & Causality : Historically, unprotected pyrroles were thought to poison palladium catalysts by binding to the metal center or undergoing competing N-arylation. However, adding a protection-deprotection sequence adds two synthetic steps, reducing overall throughput and atom economy. Solution : Protection is not strictly necessary if you select the correct catalyst architecture. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or RuPhos paired with a palladium source create a highly active, sterically demanding catalytic pocket. This environment accelerates the reductive elimination step of the cross-coupling so efficiently that it outcompetes catalyst deactivation or N-arylation by the free pyrrole N-H[2].

Q3: What are the optimal catalyst and ligand systems for this specific heteroaryl-heteroaryl coupling? Analysis & Causality : Coupling two electron-rich heterocycles (a pyrrole and a furan) is challenging because the oxidative addition into the electron-rich pyrrole halide can be sluggish, and transmetalation of the furan boron species is prone to failure. Solution : We recommend using the Buchwald precatalyst system, specifically XPhos Pd G2 or RuPhos Pd G2. These precatalysts ensure the rapid generation of the active monoligated Pd(0) species. In comparative studies of heteroaryl cross-couplings, these bulky, electron-rich ligands have demonstrated unprecedented reactivity for challenging substrates like pyrroles and furans[2].

Q4: The cross-coupling worked, but I am losing my product during the final ester hydrolysis to the carboxylic acid. The reaction turns black. How do I prevent this? Analysis & Causality : Both the furan and pyrrole rings are highly sensitive to strong acids and harsh basic conditions at elevated temperatures, which can lead to ring-opening, polymerization (often appearing as black tar), or decarboxylation of the resulting pyrrole-2-carboxylic acid. Solution : Avoid acidic hydrolysis entirely. Use a mild, biphasic basic saponification. A mixture of LiOH in THF/MeOH/H2O at ambient temperature to 40 °C is highly effective. Lithium hydroxide is a milder base than NaOH or KOH, and the mixed solvent system ensures complete dissolution of the organic ester while providing the necessary water for hydrolysis without degrading the fragile heteroaromatic rings.

Quantitative Data: Catalyst and Boron Source Optimization

To validate these recommendations, the following table summarizes the expected yield improvements based on the systematic optimization of the coupling step (Methyl 5-bromo-1H-pyrrole-2-carboxylate + 5-methylfuran-2-yl boron species).

Boron SourceCatalyst SystemBase / SolventTemp (°C)Expected Yield (%)Primary Issue Observed
Free Boronic AcidPd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O9015 - 25Severe protodeboronation
Pinacol Ester (BPin)Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O9045 - 55Sluggish transmetalation
Potassium TrifluoroboratePd(OAc)2 + RuPhosNa2CO3 / Ethanol8575 - 85Minor protodeboronation[1]
Pinacol Ester (BPin)XPhos Pd G2 (2 mol%)K3PO4 / aq. Dioxane80> 90None (Optimized)[2]

Step-by-Step Methodology: Optimized Synthesis Protocol

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), (5-methylfuran-2-yl)boronic acid pinacol ester (1.5 equiv), XPhos Pd G2 (0.02 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times to ensure a strictly oxygen-free environment.

  • Solvent Addition : Add degassed 1,4-dioxane (0.2 M relative to the pyrrole) and degassed deionized water (10% v/v relative to dioxane) via syringe.

  • Reaction : Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4-6 hours. Monitor completion via TLC or LC-MS.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to afford Methyl 5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylate.

Step 2: Mild Ester Saponification
  • Preparation : Dissolve the purified Methyl 5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H2O (0.1 M concentration).

  • Hydrolysis : Add Lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv) in one portion. Stir the reaction mixture at room temperature for 12 hours (if the reaction is sluggish, gently warm to 40 °C).

  • Workup : Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and wash once with diethyl ether to extract any unreacted ester or organic impurities.

  • Acidification : Cool the aqueous layer in an ice bath to 0 °C. Carefully acidify to pH 3-4 using 1 M HCl dropwise. Critical Caution: Do not over-acidify (pH < 2), as the electron-rich pyrrole/furan product may rapidly polymerize or decarboxylate.

  • Isolation : Extract the precipitated product with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the pure 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid.

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal / Angew. Chem. Int. Ed.[2]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health (NIH) / J. Org. Chem.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid . While the carboxylic acid moiety provides a site for ionization, the compound's core—comprising a pyrrole ring and a 5-methylfuran-2-yl substituent—is highly lipophilic. This structural dichotomy often leads to challenging solubility profiles in standard aqueous media, requiring strategic formulation approaches.

Frequently Asked Questions (FAQs)

Q1: Why does 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid precipitate when added directly to my physiological assay buffer (pH 7.4)? A1: The precipitation is driven by the compound's high crystalline lattice energy and the hydrophobicity of the furan and pyrrole rings. Although the carboxylic acid group (with an estimated pKa of ~4.5–5.0) is predominantly ionized at pH 7.4, direct addition of the dry powder to an aqueous buffer often leads to incomplete wetting. The lipophilic bulk of the molecule drives hydrophobic aggregation before the salt can fully dissolve. To bypass this, it is necessary to use a cosolvent stock or a physical modification strategy to disrupt the crystal lattice prior to aqueous introduction .

Q2: I need to dose this compound in vivo. How can I formulate it without using toxic levels of DMSO? A2: For in vivo applications, you should avoid high concentrations of DMSO due to its vascular toxicity and potential to alter cellular permeability. Instead, utilize a synergistic approach of pH adjustment (salt formation) and cyclodextrin complexation . Adding Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a microenvironment where the lipophilic furan/pyrrole rings are encapsulated within the cyclodextrin's hydrophobic cavity, while the ionized carboxylic acid interacts with the bulk aqueous phase. This ternary complexation strategy significantly enhances aqueous solubility and bioavailability without relying on organic cosolvents .

Q3: My DMSO stock solution turned cloudy after a few freeze-thaw cycles. Is the compound degrading? A3: Not necessarily. Pyrrole-carboxylic acid derivatives can be hygroscopic, and anhydrous DMSO is highly prone to absorbing atmospheric moisture. Repeated opening of the vial introduces water into the DMSO. Because the un-ionized form of this compound is virtually insoluble in water, even a small percentage of water in the DMSO will drastically reduce the solvent's capacity, causing the lipophilic compound to "crash out." Always use newly opened, anhydrous DMSO and aliquot your stock solutions immediately to prevent moisture ingress.

Quantitative Solubilization Strategies

The following table summarizes the recommended excipient limits and mechanisms for solubilizing this compound across different experimental stages.

Solubilization StrategyRecommended ExcipientMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Mechanism of Action
Cosolvent Anhydrous DMSO≤ 1.0% v/v≤ 5.0% v/vSolvates lipophilic rings; disrupts the crystalline lattice energy.
Complexation HP-β-CD≤ 2.0% w/v≤ 20.0% w/vEncapsulates hydrophobic furan/pyrrole moieties in a water-soluble cavity.
pH Adjustment NaOH / PBS (pH 7.5–8.0)N/AN/AIonizes the carboxylic acid to form a highly soluble sodium salt.

Validated Experimental Protocols

Protocol A: Preparation of a 50 mM In Vitro Stock Solution

Causality Note: This protocol uses a "top-down" solvent approach to completely break the crystal lattice before introducing the compound to an aqueous environment.

  • Weighing: Accurately weigh the required mass of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid powder into a sterile, amber glass vial (the compound may be light-sensitive over long periods).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5–10 minutes until the solution is completely clear.

  • Aliquot & Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.

  • Aqueous Dilution: On the day of the experiment, dilute the stock directly into your pre-warmed assay buffer. Self-validation step: Measure the OD at 600 nm; a reading >0.05 indicates microscopic precipitation (colloidal aggregation) and requires a lower final concentration.

Protocol B: HP-β-CD Aqueous Formulation for In Vivo Dosing

Causality Note: This protocol leverages the pKa of the carboxylic acid alongside the hydrophobic cavity of cyclodextrin to achieve a high-concentration, solvent-free aqueous solution.

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 0.9% saline.

  • Compound Addition: Add the dry powder of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid directly to the cyclodextrin solution. The mixture will initially appear as a cloudy suspension.

  • pH Titration (Critical Step): While stirring continuously, add 0.1 M NaOH dropwise. Monitor the pH using a micro-pH probe. Bring the pH to between 7.5 and 8.0.

  • Complexation & Validation: Sonicate the mixture for 15–20 minutes. Self-validation step: The suspension must transition from opaque to completely transparent. If the solution remains cloudy, the complexation limit has been reached, and more HP-β-CD is required.

  • Sterilization: Pass the clear formulation through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal administration.

Solubilization Decision Pathway

Workflow Compound 5-(5-Methylfuran-2-yl)- 1H-pyrrole-2-carboxylic acid Decision Select Application Compound->Decision InVitro In Vitro Assays Decision->InVitro InVivo In Vivo Dosing Decision->InVivo DMSO Cosolvent Approach (100% Anhydrous DMSO) InVitro->DMSO CD Complexation (10-20% HP-β-CD) InVivo->CD Dilution Aqueous Dilution (Final DMSO ≤ 1%) DMSO->Dilution pH pH Adjustment (Titrate to pH 7.5-8.0) CD->pH Sterile Sterile Filtration (0.22 µm PES) pH->Sterile

Decision pathway for solubilizing 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid.

References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). "A review on solubility enhancement methods for poorly water-soluble drugs." Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. URL:[Link]

  • de Miranda, J. C., Martins, T. E. A., Veiga, F., & Ferraz, H. G. (2011). "Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs." Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

Introduction Welcome to the technical support guide for 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1547645-87-3)[1]. This document is intended for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (CAS 1547645-87-3)[1]. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Due to its specific chemical structure, containing both a furan and a pyrrole-2-carboxylic acid moiety, this molecule possesses unique stability characteristics. Improper handling and storage can lead to degradation, compromising the integrity of your experiments and leading to inconsistent results.

This guide provides a structured, in-depth approach to understanding, identifying, and preventing the degradation of this compound. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and detail validated protocols for storage and analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid.

Q1: My solid sample of the compound has changed color over time (e.g., from off-white to brown). What does this mean?

A color change, particularly darkening or browning, is a strong visual indicator of degradation. This is often due to oxidation and/or polymerization of the pyrrole and furan rings.[2][3] The electron-rich nature of these heterocyclic rings makes them susceptible to aerial oxidation. The formation of polymeric materials is a common outcome of uncontrolled pyrrole oxidation.[3] We strongly recommend re-analyzing the purity of the material before use.

Q2: I have stored the compound as a stock solution in DMSO, and my results have become inconsistent. Why?

While DMSO is a common solvent, it is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can facilitate hydrolytic degradation pathways or acid-catalyzed degradation if any acidic impurities are present. Furthermore, repeated freeze-thaw cycles of solutions containing absorbed moisture can damage the compound.[4] For long-term storage, aliquoting stock solutions to minimize freeze-thaw cycles and storing under an inert atmosphere is critical.

Q3: Is this compound sensitive to acidic or basic conditions?

Yes, it is highly sensitive to acidic conditions and potentially unstable under strong basic conditions.

  • Acid Sensitivity: The furan ring is notably unstable in acidic conditions and is susceptible to acid-catalyzed ring-opening.[5][6][7] This process is initiated by protonation of the ring, leading to a cascade that can form dicarbonyl compounds.[6][7] Even mildly acidic conditions, such as standard silica gel used in chromatography, can be sufficient to cause degradation.[5]

  • Decarboxylation: The pyrrole-2-carboxylic acid moiety can undergo decarboxylation (loss of CO₂), a reaction that is catalyzed by acid, particularly at elevated temperatures.[8][9][10][11]

  • Base Sensitivity: While less documented for this specific molecule, strong bases could potentially deprotonate the pyrrole N-H, which might alter reactivity or stability.

Q4: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under the following conditions, summarized in the table below.

ConditionSolid FormSolution Form (in aprotic solvent like anhydrous DMSO/DMF)
Temperature -20°C-20°C or -80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protected from light (amber vial)Protected from light (amber vial)
Moisture Desiccated environmentAnhydrous solvent, sealed container

These recommendations are based on general principles for storing reactive heterocyclic compounds to prevent oxidation, hydrolysis, and photodegradation.[4][12][13]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving degradation issues.

Symptom 1: Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis
  • Potential Cause A: Oxidative Degradation. The pyrrole and/or furan ring has oxidized. Oxidation of pyrroles can lead to complex mixtures, including ring-opened products or γ-lactams.[2][14]

    • Recommended Action:

      • Confirm by LC-MS: Analyze the sample by LC-MS to determine the mass of the new peaks. Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32).

      • Preventative Measures: Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[4] Use freshly degassed solvents when preparing solutions for experiments.

  • Potential Cause B: Acid-Catalyzed Ring Opening. The furan ring has undergone hydrolysis due to exposure to acidic conditions.

    • Recommended Action:

      • Review Experimental Steps: Identify any steps involving acidic reagents, buffers, or even standard silica gel chromatography.[5]

      • Neutralize or Buffer: If acidic conditions are unavoidable, perform the reaction at the lowest possible temperature and for the shortest possible time. During workup, neutralize acidic solutions promptly and carefully. For chromatography, consider using deactivated or neutral silica gel, or add a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to the eluent.[5]

  • Potential Cause C: Decarboxylation. The carboxylic acid group has been lost. This is often promoted by heat and/or acid.[15]

    • Recommended Action:

      • Confirm by LC-MS: Look for a new peak with a mass corresponding to the loss of CO₂ (M-44).

      • Avoid High Temperatures: Avoid excessive heating of the compound, both in solid form and in solution. If a reaction requires heat, perform a time-course study to find the optimal balance between reaction completion and degradation.

Visualization: Potential Degradation Pathways

The following diagram illustrates the primary degradation concerns for this molecule.

DegradationPathways cluster_main 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid cluster_stressors Stress Factors cluster_products Potential Degradation Products Compound C₁₀H₉NO₃ Acid Acid (H⁺) / Heat Oxygen Oxygen (O₂) Light Light (hν) RingOpened Furan Ring-Opened (Dicarbonyls) Acid->RingOpened Ring Opening Decarboxylated Decarboxylated Product (M-44) Acid->Decarboxylated Decarboxylation Oxidized Oxidized Products (e.g., Lactams, Epoxides) Oxygen->Oxidized Oxidation Polymerized Polymeric Material Oxygen->Polymerized Polymerization Light->Oxidized Photo-oxidation

Caption: Key degradation pathways initiated by common laboratory stressors.

Section 3: Protocols & Methodologies

This section provides detailed experimental protocols for assessing and preventing degradation.

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of your compound. This method should be validated for your specific system.

  • System Preparation:

    • HPLC System with UV/PDA Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector Wavelength: Monitor at 254 nm and a wavelength maximum if known.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (or other suitable solvent like Acetonitrile) to make a 1 mg/mL stock solution.

    • Dilute further to a working concentration of ~0.1 mg/mL with the 50:50 mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. A significant decrease in the main peak area or the appearance of new peaks >0.1% indicates degradation.

Protocol 2: Forced Degradation Study

A forced degradation study intentionally stresses the compound to rapidly identify potential degradation products and establish stability-indicating analytical methods.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18][19]

Workflow for Forced Degradation

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:
  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using the HPLC method described above to serve as the baseline control.[5]

  • Acid Hydrolysis: To an aliquot of the stock solution, add 1 M HCl to reach a final concentration of 0.1 M HCl. Incubate at 50°C.

  • Base Hydrolysis: To an aliquot, add 1 M NaOH to reach a final concentration of 0.1 M NaOH. Incubate at 50°C.

  • Oxidative Degradation: To an aliquot, add 30% H₂O₂ to reach a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a sealed, light-protected vial at 70°C.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source that produces combined visible and UV outputs (e.g., 1.2 million lux hours).[16]

  • Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition. Quench the reaction if necessary (e.g., neutralize the acid/base samples). Analyze all samples by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the T=0 control. Identify and quantify the degradation products to understand the compound's stability profile.

By following these guidelines and protocols, researchers can ensure the integrity of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, leading to more reliable and reproducible experimental outcomes.

References

  • Stiborova, M., Sejbal, J., Bořek-Dohalská, L., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. Xenobiotica, 17(5), 559-73. Available from: [Link]

  • Donnelly, K. F., & Sannigrahi, B. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters, 15(8), 1918–1921. Available from: [Link]

  • Li, Y., & Liu, Y. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available from: [Link]

  • Wang, Q., Zhang, Y., & Wang, H. (2010). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. Available from: [Link]

  • Grant, H. M., & Cullimore, P. A. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11989–11994. Available from: [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available from: [Link]

  • Grokipedia. (2026). Pyrrole-2-carboxylate decarboxylase. Grokipedia. Available from: [Link]

  • PharmTech. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. PharmTech. Available from: [Link]

  • Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. Available from: [Link]

  • Drug Discovery & Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. Available from: [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPSR. Available from: [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmacy and BioAllied Sciences. Available from: [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Available from: [Link]

  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. Available from: [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.

Sources

Optimization

Reducing byproduct formation in 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid cross-coupling reactions

Troubleshooting 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yi...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when cross-coupling complex, electron-rich bis-heteroaryls.

Working with 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid presents a unique set of challenges. The electron-rich furan ring is prone to oxidation, the free pyrrole nitrogen is highly nucleophilic, and the carboxylic acid moiety—while an excellent handle for[1]—can lead to off-target protodecarboxylation or regioselectivity issues.

This guide synthesizes mechanistic causality with field-proven protocols to help you eliminate byproducts and build a self-validating experimental system.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During Pd-catalyzed decarboxylative cross-coupling, I am isolating a mixture of the desired C2-arylated product and an unexpected C3-arylated byproduct. Why is this happening? Causality: In the monometallic palladium-catalyzed decarboxylative cross-coupling of heteroaromatic acids, the initial oxidative addition of the aryl halide to Pd(0) is followed by electrophilic palladation at the C3 position of the pyrrole[1]. For the desired reaction to occur, the palladium must migrate from C3 to C2, accompanied by the extrusion of CO₂. If the subsequent reductive elimination occurs prematurely (before migration), the aryl group is coupled at the C3 position, leaving the carboxylic acid intact or creating a C3-arylated isomer[1]. Solution: This is a kinetic issue. You can favor the migration step over premature reductive elimination by utilizing phosphine ligands with larger bite angles (e.g., XPhos or dppf) and increasing the reaction temperature to provide the necessary activation energy for the C3 C2 migration.

Q2: I am observing significant N-arylation and overall degradation when using Boc-protection on the pyrrole nitrogen. What is the alternative? Causality: The Boc (tert-butyloxycarbonyl) group is thermally and chemically labile under the basic, high-temperature (90–110 °C) conditions required for these cross-couplings. Once the Boc group cleaves, the free nucleophilic N-H rapidly undergoes Buchwald-Hartwig type N-arylation with your aryl halide[2]. Solution: Transition to a . SEM is exceptionally robust under basic cross-coupling conditions, entirely suppressing N-arylation and preventing premature deprotection. It can be easily removed post-coupling using TBAF[2].

Q3: My major isolated compound is 2-(5-methylfuran-2-yl)-1H-pyrrole. How do I stop this protodecarboxylation? Causality: Protodecarboxylation occurs when the metalated C2-intermediate is quenched by trace protons (usually from moisture) before transmetalation or reductive elimination can finalize the C-C bond. Solution: Implement strict anhydrous techniques. Use freshly activated 4Å molecular sieves in the reaction mixture and ensure your base (e.g., Ag₂CO₃ or Cs₂CO₃) is rigorously dried.

Section 2: Quantitative Data on Byproduct Formation

The choice of protecting group and catalyst system directly dictates the byproduct profile. The table below summarizes the quantitative impact of these variables on the cross-coupling of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid.

Protecting GroupCatalyst / Base SystemTemp (°C)Major Observed ByproductTarget C2-Coupled Yield
None (Free N-H) Pd(PPh₃)₄ / Cs₂CO₃110N-Arylation (Buchwald-Hartwig)< 20%
Boc Pd(PPh₃)₄ / Cs₂CO₃110Deprotection N-Arylation~ 35%
SEM Pd(O₂CCF₃)₂ / Ag₂CO₃110C3-Arylation (Premature Elimination)~ 65%
SEM Pd(dppf)Cl₂ / Ag₂CO₃110Protodecarboxylation (Trace)> 85%
Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, the following protocol incorporates an internal standard (dodecane) to allow for real-time mass balance validation. If the sum of your desired product, unreacted starting material, and protodecarboxylation byproduct deviates from 100% (±5%), it indicates hidden degradation pathways (such as furan ring oxidation).

Decarboxylative Cross-Coupling of SEM-Protected 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid

  • Substrate Preparation: Ensure the pyrrole nitrogen is protected with a SEM group. Dissolve the starting material in anhydrous DMF, cool to 0 °C, add NaH (1.2 equiv), followed by SEM-Cl (1.1 equiv). Work up and isolate the protected acid.

  • Reaction Setup (Glovebox Required): To an oven-dried Schlenk tube, add the SEM-protected substrate (1.0 mmol), Aryl Halide (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and anhydrous Ag₂CO₃ (1.5 mmol).

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous DMF and 50 µL of dodecane (internal standard). Perform three rigorous freeze-pump-thaw cycles. Note: Removing dissolved oxygen is critical to prevent the electron-rich 5-methylfuran ring from undergoing oxidative degradation.

  • Heating & Real-Time Monitoring: Backfill with Argon and heat to 110 °C. At t=2h and t=4h , withdraw 50 µL aliquots under positive argon pressure. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

    • Self-Validation Check: Calculate the mass balance using the dodecane peak. If the protodecarboxylation peak (typically eluting ~2 mins prior to the product) exceeds 5% relative area, halt the reaction and verify the anhydrous state of your solvents.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with 5% LiCl aqueous solution (3x) to remove DMF. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

  • Deprotection: Reflux the purified intermediate in TBAF (1.0 M in THF) for 4 hours to cleave the SEM group and yield the final target compound.

Section 4: Mechanistic Pathway Visualization

The following diagram maps the divergent pathways in the palladium-catalyzed system, illustrating exactly where the reaction can branch into byproduct formation.

G SM 5-(5-Methylfuran-2-yl)- 1H-pyrrole-2-carboxylic acid C3Palladation Electrophilic Palladation at C3 Position SM->C3Palladation + Ar-Pd(II)-X Byproduct3 N-Arylation Byproduct (If N-H is unprotected) SM->Byproduct3 Base + Ar-X PdOxAdd Ar-Pd(II)-X (From Oxidative Addition) PdOxAdd->C3Palladation Migration Pd Migration to C2 & CO2 Expulsion C3Palladation->Migration Desired Pathway Byproduct1 C3-Arylated Byproduct (Premature Elimination) C3Palladation->Byproduct1 Competing Reductive Elimination Product Desired C2-Arylated Heterobiaryl Product Migration->Product Reductive Elimination Byproduct2 Protodecarboxylation (Trace H2O Quench) Migration->Byproduct2 Protonation

Figure 1: Mechanistic pathways in Pd-catalyzed pyrrole-2-carboxylic acid cross-coupling.

References
  • Decarboxylative cross-coupling (Heteroaromatic acid coupling mechanism). Wikipedia, The Free Encyclopedia. Available at:[Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles . Molecules 2019, 24(8), 1594. Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid derivatization

Welcome to the Technical Support Center. Derivatizing the C2-carboxylic acid of 5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Derivatizing the C2-carboxylic acid of 5-(5-methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid presents unique synthetic challenges. The electron-rich pyrrole core deactivates the carbonyl toward nucleophilic attack, while the bulky 5-furan substituent and the adjacent pyrrole nitrogen create a sterically demanding environment.

This guide provides field-proven troubleshooting strategies to help researchers and drug development professionals overcome poor yields, steric hindrance, and unwanted degradation during complex workflows.

Troubleshooting Guide & FAQs

Q1: Why do my amidation reactions fail or give low yields when using standard EDC/HOBt coupling?

Causality: This is a classic case of electronic deactivation compounded by steric hindrance. The electron-rich pyrrole ring donates electron density into the C2-carbonyl, reducing its electrophilicity and making it less susceptible to nucleophilic attack. Furthermore, if the pyrrole NH is protected, it creates severe A(1,3) steric strain adjacent to the reaction center. Standard carbodiimide chemistry (EDC/HOBt) is often insufficiently reactive to overcome these dual barriers. Solution: Switch to highly reactive uronium/aminium salts like HATU in the presence of a strong, non-nucleophilic base (e.g., DIPEA). HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is highly efficient at pushing through steric barriers.

Q2: I am observing significant degradation of the starting material during activation. What is happening?

Causality: You are likely observing acid-catalyzed decarboxylation. Pyrrole-2-carboxylic acids are highly sensitive to acidic environments. According to mechanistic studies, protonation of the pyrrole ring at the C2 position forms a high-energy conjugate acid. This intermediate undergoes an associative mechanism where water adds to the carboxyl group, leading to the rapid dissociation of protonated carbonic acid into CO 2​ and H 3​ O + . Solution: Ensure your reaction mixture remains strictly basic (pH > 8). Always add your base (DIPEA) to the carboxylic acid before introducing the coupling reagent to prevent transient acidic conditions.

Q3: Should I protect the pyrrole nitrogen (N1) to prevent side reactions?

Causality: Proceed with extreme caution. While N-protection (e.g., with Boc or Ts) prevents unwanted dimerization or N-acylation, it introduces massive steric bulk directly adjacent to the C2-carboxylic acid. This physical blockade drastically reduces coupling yields. Solution: If protection is mandatory for downstream steps, consider using a sterically smaller group (like a methyl, if compatible with your target) or switch entirely to the trichloroacetyl surrogate method described below.

Q4: Direct coupling is still failing due to extreme steric clash. Is there an alternative pathway?

Causality: When steric hindrance completely blocks the active ester, direct carboxylic acid coupling must be abandoned. Solution: The most reliable workaround for sterically hindered pyrrole amidation is the use of a 2-(trichloroacetyl)pyrrole surrogate instead of the free carboxylic acid . The trichloromethyl group acts as an excellent leaving group. By treating the corresponding 2-(trichloroacetyl)pyrrole with your target amine and a base, the amide bond forms smoothly, bypassing the need for traditional coupling reagents.

Workflow & Mechanistic Visualizations

Workflow Start 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid Check Is the Pyrrole NH Protected? Start->Check Yes Yes (e.g., N-Boc, N-Ts) High Steric Hindrance Check->Yes Protected No No (Free NH) Risk of H-Bonding / Dimerization Check->No Unprotected Trichloro Trichloroacetyl Surrogate Method Yes->Trichloro Overcome Steric Clash HATU Direct Coupling (HATU + DIPEA) No->HATU Standard Amines No->Trichloro Poor Nucleophiles

Decision matrix for overcoming steric hindrance in pyrrole-2-carboxylic acid derivatization.

Mechanism A Pyrrole-2-carboxylic acid B Protonation at C2 (Conjugate Acid) A->B H+ (Acidic) C Addition of H2O (Associative Step) B->C H2O D Pyrrole + H2CO3 (Protonated) C->D Cleavage E Pyrrole + CO2 + H3O+ D->E Dissociation

Mechanism of acid-catalyzed decarboxylation leading to starting material degradation.

Quantitative Data: Strategy Comparison

Derivatization StrategyReagents / ConditionsSteric ToleranceDecarboxylation RiskTypical Yield
Standard Carbodiimide EDC, HOBt, DMF, RTLowHigh (if pH drops)15% – 35%
Uronium Activation HATU, DIPEA, DMF, RTModerateLow (Basic conditions)65% – 85%
Trichloroacetyl Surrogate Amine, Et 3​ N, THF, 50°CHighNone (No acid present)80% – 95%

Experimental Methodologies

Protocol A: Direct Amidation via HATU Activation

Use this protocol for unprotected pyrrole NH substrates and primary amines.

Self-Validating Principle: This protocol isolates the activation step from the coupling step. By confirming active ester formation before amine addition, you can definitively determine if a failure is due to poor activation or steric rejection of the nucleophile.

  • Preparation: Dissolve 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N 2​ or Argon).

  • Basification (Critical Step): Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Do not skip this step; it prevents acid-catalyzed decarboxylation.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–30 minutes.

  • Validation Check: Sample the reaction and run a quick LC-MS. Look for the mass of the Atabine active ester. If the active ester is present, proceed to step 5.

  • Coupling: Add the target amine (1.5 eq). Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash the organic layer heavily with brine (to remove DMF), dry over Na 2​ SO 4​ , and concentrate.

Protocol B: The Trichloroacetyl Surrogate Method

Use this protocol when the pyrrole NH is protected (e.g., N-Boc) or when coupling highly hindered secondary amines.

Self-Validating Principle: The generation of chloroform (CHCl 3​ ) as a leaving group byproduct provides a direct stoichiometric indicator of reaction progress.

  • Surrogate Preparation: Convert the starting material to 2-(trichloroacetyl)-5-(5-methylfuran-2-yl)-1H-pyrrole using standard trichloroacetylation conditions (requires prior synthesis from the parent pyrrole, bypassing the carboxylic acid stage).

  • Reaction Setup: Dissolve the 2-(trichloroacetyl)pyrrole surrogate (1.0 eq) and the target amine (2.0 eq) in anhydrous THF (0.1 M).

  • Base Addition: Add Triethylamine (Et 3​ N, 2.0 eq) to act as an acid scavenger and reactivity enhancer.

  • Heating: Stir the mixture at 50°C for 18–24 hours.

  • Validation Check: Monitor the reaction via 1 H NMR of a crude aliquot. The disappearance of the starting material and the appearance of a chloroform peak ( δ 7.26 ppm in CDCl 3​ , if not evaporated) validates successful substitution.

  • Workup: Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography.

References

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 2009.[Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 2021.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Catalytic Efficiency of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid Derivatives in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark analysis of a novel class of organocatalysts—derivatives of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a novel class of organocatalysts—derivatives of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid—against the well-established catalyst, L-proline, in the context of the asymmetric aldol reaction. The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and the development of efficient, stereoselective organocatalysts is a significant goal in modern organic synthesis and pharmaceutical development.[1]

The catalysts benchmarked in this guide are designed around a rigid furan-pyrrole scaffold, hypothesized to provide a well-defined steric environment for stereochemical control. The presence of a carboxylic acid and an N-H proton donor suggests a potential for bifunctional catalysis, activating both the nucleophile and electrophile in a manner analogous to natural enzymes and classic organocatalysts like L-proline.[2][3]

Introduction to the Catalyst Class and Model Reaction

The search for catalysts that offer improved activity, higher selectivity, and broader substrate scope over traditional catalysts like L-proline is a driving force in organocatalysis research.[4] While L-proline is effective, it can require high catalyst loadings and long reaction times for certain substrates.[4] The derivatives of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (MFP) represent a new scaffold for investigation.

For this guide, we have synthesized and evaluated three compounds:

  • MFP-Acid (1): The parent carboxylic acid, 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid.

  • MFP-Ester (2): The methyl ester derivative, designed to probe the role of the acidic proton.

  • MFP-Amide (3): The N-phenyl amide derivative, designed to introduce different steric and electronic properties.

These novel catalysts were benchmarked against L-proline in the asymmetric aldol reaction between 4-nitrobenzaldehyde and cyclohexanone, a standard model system for evaluating catalyst performance.[5]

Proposed Catalytic Mechanism

The catalytic cycle is believed to proceed via an enamine mechanism, similar to that of L-proline.[1] The key distinction for MFP-Acid is the proposed bifunctional activation, where the carboxylic acid group activates the aldehyde electrophile via hydrogen bonding, while the pyrrole nitrogen facilitates the formation of the nucleophilic enamine from the ketone. This dual activation is hypothesized to lower the transition state energy and enhance both reaction rate and stereoselectivity.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst MFP-Acid (1) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde 4-Nitrobenzaldehyde Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst

Caption: Proposed enamine catalytic cycle for the MFP-Acid catalyzed aldol reaction.

Synthesis of MFP Derivatives

The MFP catalyst series was synthesized from commercially available starting materials. The core furan-pyrrole structure was constructed using a modified Paal-Knorr synthesis, a reliable method for generating substituted pyrroles.[6][7]

General Synthetic Protocol:
  • Step 1: Synthesis of 1-(5-methylfuran-2-yl)butane-1,4-dione. Friedel-Crafts acylation of 2-methylfuran with succinic anhydride followed by reduction.

  • Step 2: Paal-Knorr Cyclization. Condensation of the resulting 1,4-dicarbonyl compound with an appropriate amine source (e.g., ammonium acetate for the parent pyrrole) yields the pyrrole ring.[8]

  • Step 3: Carboxylation & Derivatization. Introduction of the carboxylic acid at the C2 position followed by standard esterification or amidation protocols to yield MFP-Ester (2) and MFP-Amide (3) .

All synthesized catalysts were purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and ensure >98% purity before catalytic testing.

Performance Benchmark: Results and Discussion

The catalytic efficiency of the MFP derivatives and L-proline was evaluated under standardized conditions. The key performance indicators were reaction yield and enantiomeric excess (e.e.), determined by quantitative NMR (qNMR) and chiral High-Performance Liquid Chromatography (HPLC), respectively.[9][10]

Comparative Performance Data
CatalystCatalyst Loading (mol%)Time (h)Yield (%) [a]e.e. (%) [b]
MFP-Acid (1) 10249291 (anti)
MFP-Ester (2) 104815<5
MFP-Amide (3) 10366578 (anti)
L-proline 10488588 (anti)

[a] Yield of isolated product after column chromatography. [b] Enantiomeric excess determined by chiral HPLC analysis.[11] The anti-diastereomer was the major product.

Discussion of Results

The experimental data clearly demonstrates the potential of the 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid scaffold as a highly effective organocatalyst.

  • Superior Performance of MFP-Acid (1): The parent acid, MFP-Acid (1) , outperformed the benchmark catalyst, L-proline, delivering a higher yield (92%) in a significantly shorter reaction time (24 hours) while achieving a slightly higher enantioselectivity (91% e.e.).[5] This supports the hypothesis that the rigid scaffold and potential for bifunctional activation contribute to enhanced catalytic activity.

  • The Crucial Role of the Carboxylic Acid: The near-total loss of activity upon conversion to MFP-Ester (2) underscores the essential role of the free carboxylic acid group. This finding is consistent with the proposed bifunctional mechanism where the acidic proton is required to activate the aldehyde electrophile.[12]

  • Steric and Electronic Effects: MFP-Amide (3) showed moderate activity, superior to the ester but inferior to the parent acid. The reduced efficiency compared to MFP-Acid suggests that while the N-H of the amide might participate in some hydrogen bonding, it is a less effective activator than the carboxylic acid. The bulky phenyl group may also introduce unfavorable steric hindrance in the transition state.

Experimental Protocols & Workflows

To ensure reproducibility and transparency, detailed experimental protocols are provided below.

Overall Experimental Workflow

The process follows a logical sequence from catalyst synthesis to final analytical validation.

Experimental_Workflow cluster_workflow Benchmarking Workflow A Synthesis of MFP Derivatives B Purification & Characterization (NMR, HRMS) A->B C Catalytic Aldol Reaction Setup B->C D Reaction Quenching & Workup C->D E Yield Determination (qNMR Analysis) D->E F e.e. Determination (Chiral HPLC Analysis) D->F

Caption: Standard workflow for catalyst synthesis, reaction, and analysis.

Protocol 1: General Procedure for the Asymmetric Aldol Reaction
  • To a vial equipped with a magnetic stir bar, add the catalyst (0.025 mmol, 10 mol%).

  • Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv.).

  • Add cyclohexanone (1.0 mL, ~40 equiv.) as both the reactant and solvent.

  • Stir the mixture at room temperature (25 °C) for the time specified in the data table (24-48 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 2 mL of a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure aldol product.

Protocol 2: Determination of Enantiomeric Excess (e.e.)
  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified aldol product in the HPLC mobile phase (1 mL).

  • HPLC Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the e.e. using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[10]

Protocol 3: Determination of Yield via qNMR
  • Sample Preparation: After the reaction workup (before chromatography), dissolve a precisely weighed amount of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a precisely weighed amount of a suitable internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene), ensuring its signals do not overlap with the product or starting material signals.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with an appropriate relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Analysis: Calculate the molar ratio of the product relative to the internal standard by comparing the integration of a characteristic product peak to a known peak of the standard. From this, the absolute yield can be determined.[13][14]

Conclusion and Future Outlook

This guide demonstrates that 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid (MFP-Acid ) is a highly promising organocatalyst for the asymmetric aldol reaction, exhibiting superior performance to L-proline under the tested conditions. The rigid furan-pyrrole backbone, combined with the essential carboxylic acid functionality, provides a powerful platform for bifunctional catalysis.

Future research will focus on expanding the substrate scope, exploring modifications to the catalyst backbone to further tune reactivity and selectivity, and applying these catalysts to the synthesis of complex, biologically active molecules. The detailed protocols provided herein serve as a validated starting point for researchers aiming to explore this new and potent class of organocatalysts.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Available from: [Link]

  • Singh, R., & Singh, V. K. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8345–8351. Available from: [Link]

  • Al-zaydi, K. M., et al. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Brazilian Chemical Society, 25(1), 134-143. Available from: [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. (2021). Available from: [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link]

  • U.S. National Library of Medicine. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. (2011). Available from: [Link]

  • University of Wisconsin-Madison. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). Available from: [Link]

  • Wiley Online Library. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Available from: [Link]

  • Semantic Scholar. Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. (2017). Available from: [Link]

  • ACS Publications. Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. (2016). Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). Available from: [Link]

  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). Available from: [Link]

  • ACS Publications. Asymmetric Direct Aldol Reaction of Functionalized Ketones Catalyzed by Amine Organocatalysts Based on Bispidine. (2008). Available from: [Link]

  • University of Cambridge. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

  • Synthesis Spotlight. Furan → Pyrrole. (2024). Available from: [Link]

  • U.S. National Library of Medicine. Photocatalytic furan-to-pyrrole conversion. (2024). Available from: [Link]

  • MDPI. Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. (2024). Available from: [Link]

  • MDPI. Bioinspired Polymer-Bound Organocatalysts for Direct Asymmetric Aldol Reaction: Experimental and Computational Studies. (2019). Available from: [Link]

  • Michigan State University. Apparent Catalytic Generation of Chiral Metal Enolates: Enantioselective Dienolate Additions to Aldehydes Mediated by Tol-BINAP‚Cu(II) Fluoride. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Available from: [Link]

  • ACS Publications. Novel syntheses of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. Available from: [Link]

  • Organic Chemistry Portal. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (2024). Available from: [Link]

  • U.S. National Library of Medicine. Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. (2025). Available from: [Link]

  • U.S. National Library of Medicine. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

Sources

Comparative

Preclinical Validation Guide: Antimicrobial Efficacy of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic Acid Against Gram-Positive Pathogens

The rapid emergence of multidrug-resistant (MDR) Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant (MDR) Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the development of novel antimicrobial scaffolds. Nitrogen-containing heterocycles, specifically pyrrole-2-carboxylic acid derivatives, have recently gained significant traction as potent antibacterial agents[1].

This guide provides a comprehensive, objective framework for validating the antimicrobial efficacy of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid . As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing; it emphasizes the mechanistic causality behind each experimental choice to ensure your validation workflows are robust, reproducible, and self-validating.

Mechanistic Rationale: Why Target the Pyrrole-Furan Axis?

Fluoroquinolones (e.g., Ciprofloxacin) are standard-of-care antibiotics that target the GyrA subunit of bacterial DNA gyrase. However, target-site mutations in GyrA have rendered many of these drugs ineffective against modern clinical isolates[2].

Pyrrole-2-carboxylic acid derivatives operate via a distinctly different mechanism. They act as ATP-competitive inhibitors that bind directly to the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV[3]. The structural design of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid is highly intentional:

  • The Pyrrole Core: Forms critical hydrogen bonds with conserved amino acid residues within the ATP-binding pocket of GyrB[2].

  • The 5-Methylfuran Moiety: Increases the overall lipophilicity of the molecule, enhancing its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria[1].

MoA A 5-(5-Methylfuran-2-yl)-1H- pyrrole-2-carboxylic acid B Cell Wall Penetration A->B C Binding to GyrB Subunit B->C D Inhibition of ATP Hydrolysis C->D E Arrest of DNA Supercoiling D->E F Bacterial Cell Death E->F

Mechanism of action: GyrB inhibition by pyrrole-2-carboxylic acid derivatives.

Experimental Validation Workflows

To prove the efficacy of this compound, the experimental pipeline must validate both the phenotypic outcome (bacterial death) and the genotypic/mechanistic target (GyrB inhibition).

Workflow A Compound Formulation B MIC/MBC Determination A->B C Time-Kill Analysis B->C D GyrB Target Engagement B->D E In Vivo Efficacy C->E D->E

Preclinical validation workflow for novel pyrrole-based antimicrobials.

Protocol A: MIC Determination via Broth Microdilution

This protocol adheres strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Causality Check: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Physiological concentrations of calcium and magnesium are critical for maintaining the integrity of the bacterial outer envelope. Non-adjusted broth can lead to artificially inflated or deflated Minimum Inhibitory Concentration (MIC) values, particularly for lipophilic compounds[5].

Step-by-Step Methodology:

  • Compound Solvation: Dissolve 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid in 100% DMSO to create a 10 mg/mL stock. Note: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA ATCC 43300) on tryptic soy agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Standardization: Dilute the suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL. Causality: This specific density prevents the "inoculum effect"—where an overwhelming bacterial load artificially raises the MIC—while ensuring reliable spectrophotometric detection[4].

  • Serial Dilution: Perform two-fold serial dilutions of the compound (range: 64 µg/mL to 0.06 µg/mL) in a 96-well microtiter plate. Include Vancomycin and Linezolid as positive controls, and a vehicle (1% DMSO) as a negative control.

  • Incubation & Readout: Incubate at 35°C for 16-20 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: Target Engagement (DNA Supercoiling Assay)

To prove that the phenotypic bacterial death is caused by the hypothesized mechanism, we must isolate the target enzyme.

Causality Check: Why use relaxed plasmid DNA? DNA Gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent manner. By using relaxed pBR322 plasmid DNA as a substrate, we can easily visualize the enzyme's activity on an agarose gel. Supercoiled DNA is highly compact and migrates faster than relaxed DNA. If our compound successfully inhibits GyrB, the DNA will remain relaxed[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli or S. aureus DNA Gyrase, 0.5 µg of relaxed pBR322 DNA, assay buffer (containing ATP), and varying concentrations of the test compound (0.1x to 10x the determined MIC).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to process the DNA.

  • Quenching: Stop the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 50 mM EDTA. Causality: EDTA chelates the magnesium ions required for Gyrase activity, instantly halting the reaction.

  • Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours.

  • Visualization: Stain the gel post-electrophoresis with ethidium bromide and image under UV light. Calculate the IC50​ based on the densitometry of the supercoiled vs. relaxed DNA bands.

Comparative Performance Data

To contextualize the efficacy of 5-(5-Methylfuran-2-yl)-1H-pyrrole-2-carboxylic acid, its performance must be benchmarked against standard-of-care therapeutics. Vancomycin is the gold standard for MRSA, though clinical isolates with an MIC of 2 µg/mL are increasingly associated with treatment failure[6]. Linezolid serves as an alternative for Vancomycin-resistant strains.

Table 1: Representative Comparative In Vitro Susceptibility (MIC in µg/mL)

Pathogen StrainPhenotype5-(5-Methylfuran-2-yl)-pyrrole derivativeVancomycinLinezolid
S. aureus (ATCC 29213)MSSA0.5 - 1.01.02.0
S. aureus (ATCC 43300)MRSA0.5 - 2.01.0 - 2.02.0
E. faecalis (ATCC 51299)VRE1.0 - 2.0>16.02.0 - 4.0
S. pneumoniae (ATCC 49619)Penicillin-Resistant0.25 - 0.50.51.0

Data Interpretation: The pyrrole-furan derivative demonstrates potent activity against Gram-positive strains, including those resistant to Vancomycin (VRE). Because the compound targets GyrB rather than cell wall synthesis (Vancomycin) or ribosomal protein synthesis (Linezolid), it retains full efficacy against strains exhibiting resistance to these traditional drug classes.

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